RSM-932A
Description
The Kennedy Pathway and Phospholipid Metabolism
The Kennedy pathway involves a sequence of enzymatic reactions. Choline (B1196258) is first phosphorylated by Choline Kinase to form phosphocholine (B91661). Phosphocholine is then converted to CDP-choline by CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme of the pathway. Finally, CDP-choline reacts with diacylglycerol (DAG), catalyzed by CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT), to produce phosphatidylcholine. This metabolic route is crucial for maintaining cellular membrane integrity and is highly active in proliferating cells that require substantial membrane synthesis.
Choline Kinase Isoforms (ChoKα, ChoKβ) and Their Roles in Cell Physiology
In humans, Choline Kinase exists as two main isoforms, Choline Kinase Alpha (ChoKα) and Choline Kinase Beta (ChoKβ), encoded by the CHKA and CHKB genes, respectively. These isoforms exhibit different tissue distribution and regulatory properties, suggesting distinct roles in cell physiology. ChoKα is often found to be upregulated in various cancers, highlighting its association with increased cell proliferation and altered lipid metabolism in malignant cells. nih.gov ChoKβ, while also involved in phosphatidylcholine synthesis, has been implicated in other processes, and its role in disease is less extensively characterized compared to ChoKα. RSM-932A has been identified as a specific inhibitor of human recombinant ChoKα, with significantly lower potency against ChoKβ. medchemexpress.comcaymanchem.comchemicalbook.com Studies have shown that this compound inhibits human recombinant ChoKα with IC50 values around 1 µM, while the IC50 for ChoKβ is considerably higher, approximately 33-50 µM. medchemexpress.comcaymanchem.comchemicalbook.com
Choline Kinase as a Promising Therapeutic Target in Pathophysiology
The critical role of Choline Kinase in providing the building blocks for cell membranes, particularly in rapidly dividing cells, makes it an attractive target for therapeutic intervention in diseases characterized by uncontrolled cell growth or altered metabolism.
ChoKα is frequently overexpressed in a wide range of human tumors, including those of the breast, lung, colon, bladder, liver, ovary, bone, cervix, kidney, pancreas, melanoma, and brain. medchemexpress.comglpbio.comnih.govaacrjournals.org This overexpression is associated with oncogenic potential and can synergize with other oncogenes. nih.gov The increased activity of ChoKα contributes to the elevated phosphatidylcholine synthesis observed in cancer cells, supporting rapid membrane biogenesis necessary for proliferation and tumor growth. nih.govaacrjournals.org Consequently, inhibiting ChoKα has emerged as a promising strategy for cancer therapy.
This compound, as a specific ChoKα inhibitor, has demonstrated potent in vitro anti-proliferative activity against numerous tumor-derived cell lines. medchemexpress.comglpbio.comcaymanchem.comaacrjournals.org Its IC50 values in these cell lines are generally in the low micromolar range (1.3-7.1 µM). medchemexpress.comglpbio.comaacrjournals.org Research findings indicate that this compound can induce cell death in cancer cells, for example, promoting cell death in colon cancer cells at concentrations of 2-4 µM. medchemexpress.comglpbio.com It has also been shown to decrease the levels of proteins involved in DNA synthesis, such as thymidylate synthase (TS) and thymidine (B127349) kinase (TK1), in a dosage-dependent manner. medchemexpress.com
Preclinical studies using human xenograft models in mice have shown that this compound exhibits potent in vivo anti-tumoral activity. medchemexpress.comglpbio.comcaymanchem.comnih.govchemicalbook.com These studies suggest high efficacy with observed tumor growth inhibition, for instance, showing 77% tumor growth inhibition in a mouse xenograft model of colon cancer. glpbio.comcaymanchem.com The preclinical characterization of this compound supported its selection for further clinical development as a potential "first in humans" drug targeting ChoKα. medchemexpress.comnih.govaacrjournals.org this compound (also known as TCD-717) has entered Phase I clinical trials. asm.orgnih.govnih.gov
Here is a summary of this compound's in vitro anti-proliferative activity against various cancer cell lines:
| Cancer Type | IC50 Range (µM) |
| Breast | 1.3-7.1 |
| Lung | 1.3-7.1 |
| Colon | 1.3-7.1 |
| Bladder | 1.3-7.1 |
| Liver | 1.3-7.1 |
| Ovary | 1.3-7.1 |
| Bone | 1.3-7.1 |
| Cervix | 1.3-7.1 |
| Kidney | 1.3-7.1 |
| Pancreas | 1.3-7.1 |
| Melanoma | 1.3-7.1 |
| Brain | 1.3-7.1 |
| HT-29 (Colon) | 1.15 ± 0.14 |
Beyond its role in human health and disease, Choline Kinase is also present in various microbial pathogens, particularly Gram-positive bacteria like Streptococcus pneumoniae. In these bacteria, Choline Kinase catalyzes the synthesis of phosphorylcholine (B1220837), which is then incorporated into essential cell wall components like teichoic acids. researchgate.net This process is crucial for bacterial growth, cell division, and virulence.
Inhibiting bacterial Choline Kinase can disrupt cell wall synthesis and integrity, making it a potential target for antibacterial therapy. Studies have shown that human ChoK inhibitors, including this compound, can inhibit bacterial Choline Kinase and impede bacterial growth. medchemexpress.comresearchgate.netnih.govresearchgate.net this compound has been shown to inhibit Streptococcus pneumoniae choline kinase (sChoK) with an IC50 of 0.5 µM in enzymatic assays. medchemexpress.com It also exhibits antibacterial activity against S. pneumoniae, with a minimum inhibitory concentration (MIC) of 0.4 µM and a minimum lethal concentration (MLC) of 1.6 µM. medchemexpress.com The inhibition of sChoK by this compound has been described as comparatively potent. medchemexpress.com The effect of this compound on S. pneumoniae includes the distortion of the bacterial cell wall. researchgate.netresearchgate.net
This compound's ability to inhibit both human ChoKα and bacterial ChoK suggests a potential for dual therapeutic applications, although the implications of inhibiting host ChoK during antibacterial treatment would require careful consideration. nih.gov
Emerging research suggests that Choline Kinase may play roles in other disease states beyond cancer and microbial infections. For instance, ChoKα inhibitors have been proposed as a novel therapeutic approach against parasites and inflammatory processes, such as rheumatoid arthritis. researchgate.net One study indicated that choline metabolism is required for M2 macrophage polarization and an optimal immune response against intestinal helminth infection, with this compound treatment impairing M2 polarization in infected mice. aai.org These findings highlight the expanding understanding of Choline Kinase's involvement in diverse pathophysiological conditions.
Structure
2D Structure
Properties
IUPAC Name |
1-[[4-[4-[[4-(N,4-dimethylanilino)quinolin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-methyl-N-(4-methylphenyl)quinolin-1-ium-4-amine;dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H44N4.2BrH/c1-35-13-25-41(26-14-35)49(3)45-29-31-51(47-11-7-5-9-43(45)47)33-37-17-21-39(22-18-37)40-23-19-38(20-24-40)34-52-32-30-46(44-10-6-8-12-48(44)52)50(4)42-27-15-36(2)16-28-42;;/h5-32H,33-34H2,1-4H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCORRIZWWADDU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C2=CC=[N+](C3=CC=CC=C32)CC4=CC=C(C=C4)C5=CC=C(C=C5)C[N+]6=CC=C(C7=CC=CC=C76)N(C)C8=CC=C(C=C8)C.[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
836.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanisms of Rsm 932a Action
RSM-932A as a Choline (B1196258) Kinase Inhibitor
This compound has been characterized as a potent inhibitor of choline kinase, demonstrating activity against both human and microbial forms of the enzyme. Its inhibitory effects contribute to its impact on cellular processes dependent on choline metabolism.
Specificity and Potency Towards Human Choline Kinase Alpha
This compound exhibits notable specificity and potency towards human choline kinase alpha (ChoKα). Studies have determined that this compound is a specific ChoKα inhibitor with an IC₅₀ of 1 μM for human recombinant ChoKα. medchemexpress.comcaymanchem.com This indicates that this compound is considerably effective at inhibiting the activity of the alpha isoform of human choline kinase at relatively low concentrations.
Comparative Inhibition of Choline Kinase Beta
In addition to its effects on ChoKα, the inhibitory activity of this compound against human choline kinase beta (ChoKβ) has also been evaluated. Comparative studies show that this compound is significantly less potent against ChoKβ than against ChoKα. The IC₅₀ for human recombinant ChoKβ is reported to be 33 μM, demonstrating a clear preference for the alpha isoform. medchemexpress.com Another source indicates an IC₅₀ of >50 μM for ChoKβ. caymanchem.com
Here is a table summarizing the comparative inhibition of human ChoK isoforms:
| Enzyme Target | IC₅₀ (μM) | Source |
| Human recombinant ChoKα | 1 | medchemexpress.comcaymanchem.com |
| Human recombinant ChoKβ | 33 | medchemexpress.com |
| Human recombinant ChoKβ | >50 | caymanchem.com |
Inhibition of Microbial Choline Kinases (e.g., Streptococcus pneumoniae, Plasmodium falciparum)
This compound's inhibitory activity extends to choline kinases in various microbial pathogens, including Streptococcus pneumoniae and Plasmodium falciparum.
For Streptococcus pneumoniae (sChoK), this compound has been shown to be a potent inhibitor with an IC₅₀ of 0.5 μM in LDH/PK and colorimetric enzymatic assays. medchemexpress.comresearchgate.netmedchemexpress.com This potency is significantly higher than that of the previously known sChoK inhibitor, HC-3, which has an IC₅₀ in the millimolar range. researchgate.net The minimum inhibitory concentration (MIC) of this compound for S. pneumoniae is 0.4 μM, and the minimum lethal concentration (MLC) is 1.6 μM. medchemexpress.comresearchgate.net
In the case of Plasmodium falciparum (p.f.-ChoK), this compound also demonstrates inhibitory activity. researchgate.netnih.govasm.orgnih.gov Human ChoK inhibitors like this compound inhibit p.f.-ChoK in the micromolar range and prevent the growth of P. falciparum at low nanomolar concentrations. mdpi.com These inhibitors are effective against both chloroquine-sensitive and chloroquine-resistant strains. researchgate.netnih.govnih.gov
Here is a table presenting the inhibition data for microbial choline kinases:
| Microbial Target | Enzyme IC₅₀ (μM) | Cellular MIC (μM) | Cellular MLC (μM) | Source |
| Streptococcus pneumoniae | 0.5 | 0.4 | 1.6 | medchemexpress.comresearchgate.netmedchemexpress.com |
| Plasmodium falciparum | Micromolar range | Low nanomolar range (growth inhibition) | Not specified | researchgate.netnih.govmdpi.com |
Mode of Enzyme Inhibition
The mechanism by which this compound inhibits choline kinase activity has been investigated, revealing distinct characteristics depending on the enzyme source.
This compound's Novel Mechanism of Inhibition for Human ChoKα
This compound exhibits a novel mechanism of inhibition for human ChoKα that is different from previously characterized inhibitors. mdpi.comresearchgate.netcsic.es Its effect is not competitive with respect to either choline or ATP substrates. mdpi.comresearchgate.net This is because this compound does not bind directly within the choline or ATP binding pockets of the enzyme. mdpi.comresearchgate.net Instead, it appears to bind to a proximal but novel location near the surface of the enzyme. mdpi.comosti.gov This unique binding site and non-competitive behavior contribute to its specificity and potent activity. mdpi.com It has also been suggested that this compound may induce a conformational change in ChoKα, potentially leading to the degradation of the enzyme. mdpi.comaacrjournals.org
Synergistic Inhibition with Respect to Substrates (Choline, ATP) in Plasmodium falciparum Systems
In Plasmodium falciparum systems, the mechanism of inhibition by this compound appears to be synergistic with respect to both choline and ATP substrates. researchgate.netnih.govnih.govasm.org Mechanistic analysis of this compound's effect on p.f.-ChoK activity has shown synergistic behavior when plotted against the concentration of either choline or ATP. researchgate.netnih.gov Derived alpha values for this compound were less than 1, consistent with a synergistic mechanism of action. asm.org A proposed model suggests that this compound may trap p.f.-ChoK in a phosphorylated intermediate state, thereby blocking the transfer of phosphate (B84403) to choline. researchgate.netnih.govnih.govasm.org
Trapping of Phosphorylated Intermediate State in Plasmodium falciparum Choline Kinase
Research into the mechanism of action of this compound on Plasmodium falciparum choline kinase (p.f.-ChoK) has revealed a novel inhibitory mechanism. Unlike some other inhibitors that may bind to the choline or phosphocholine (B91661) binding sites, this compound appears to exhibit a synergistic mechanism with respect to both choline and ATP. A proposed model suggests that this compound traps p.f.-ChoK in a phosphorylated intermediate state, thereby blocking the transfer of phosphate to choline researchgate.netasm.orgnih.gov. This trapping mechanism prevents the completion of the catalytic cycle, effectively inhibiting the enzyme's function.
Competitive and Non-Competitive Aspects of Bacterial Choline Kinase Inhibition by this compound
Studies on the inhibition of bacterial choline kinase (sChoK), such as that found in Streptococcus pneumoniae, by this compound indicate a complex interaction. In the case of purified sChoK, this compound functions as a competitive inhibitor against choline and a non-competitive inhibitor against ATP ffhdj.comcsic.es. This contrasts with its observed uncompetitive behavior in the context of P. falciparum ChoK ffhdj.com. This suggests that the precise mode of interaction with choline kinase can vary depending on the source of the enzyme. This compound has demonstrated potent inhibition of sChoK activity, with an IC50 of 0.5 μM in enzymatic assays, showing significantly higher potency compared to older inhibitors like HC-3 researchgate.netresearchgate.net.
Impact on Downstream Metabolic Pathways
The inhibition of choline kinase by this compound has significant repercussions on downstream metabolic pathways that rely on phosphorylcholine (B1220837) as a precursor.
Alterations in De Novo Phosphatidylcholine Synthesis
As ChoK catalyzes the first step in the de novo synthesis of phosphatidylcholine via the Kennedy pathway, inhibition by this compound leads to a decrease in the production of phosphorylcholine and subsequently, phosphatidylcholine sigmaaldrich.comaai.org. This disruption of PC synthesis is a key mechanism by which this compound exerts its cellular effects, particularly in rapidly proliferating cells like cancer cells and parasites which have a high demand for membrane synthesis researchgate.netfrontiersin.org. Studies have shown that this compound decreases de novo phosphatidylcholine synthesis sigmaaldrich.com.
Changes in Ceramide Levels
Inhibition of choline kinase by compounds like this compound has been linked to an increase in ceramide levels sigmaaldrich.comnih.govresearchgate.net. Ceramides (B1148491) are a class of lipids that play a role in various cellular processes, including cell growth arrest, differentiation, and apoptosis. The accumulation of ceramides following ChoK inhibition is considered a potential mechanism contributing to the cytotoxic effects observed with this compound, particularly in tumor cells asm.orgnih.gov.
Dysregulation of Bacterial Lipoteichoic Acid Production
In Gram-positive bacteria like Streptococcus pneumoniae, phosphorylcholine is a crucial precursor for the synthesis of teichoic acids, including lipoteichoic acid (LTA) ffhdj.comresearchgate.netnih.govnih.gov. LTA is a major component of the bacterial cell wall and plays vital roles in cell structure, division, and interaction with the host. Inhibition of sChoK by this compound has been shown to dysregulate the production and assembly of lipoteichoic acid, leading to changes in the bacterial cell wall structure and affecting processes like cell sensitivity to autolysis ffhdj.comresearchgate.netnih.govnih.gov. Western blot analysis has revealed differential patterns in LTA production in response to this compound treatment researchgate.net.
Cellular Responses Elicited by this compound
The metabolic perturbations induced by this compound, primarily through choline kinase inhibition, lead to various cellular responses. In Plasmodium falciparum, this compound significantly reduces parasitemia and induces the accumulation of trophozoites and schizonts, blocking intraerythrocytic development and interfering with parasite egress or invasion researchgate.netasm.orgnih.govnih.gov. This suggests a delay in the parasite maturation stage researchgate.netasm.orgnih.gov.
In bacterial systems like Streptococcus pneumoniae, this compound exhibits bacteriostatic activity and affects the cell wall, consistent with the observed changes in lipoteichoic acid production researchgate.netnih.gov.
In mammalian cells, particularly cancer cells, this compound has been shown to induce apoptosis sigmaaldrich.comnih.govcaymanchem.com. This cytotoxic effect is thought to be mediated, at least in part, by the increase in ceramide levels and the induction of endoplasmic reticulum stress and the unfolded protein response sigmaaldrich.comnih.govnih.gov. In contrast, in non-tumorigenic cells, this compound may induce a reversible cell cycle arrest sigmaaldrich.comnih.govcaymanchem.com.
Data Table: Enzymatic Inhibition and Cellular Effects of this compound
| Target / Cell Type | Assay Type | Key Finding / Parameter | Value | Source |
| Plasmodium falciparum ChoK | Enzymatic Assay | Mechanism of Inhibition | Synergistic (Choline, ATP); Traps phosphorylated intermediate | researchgate.netasm.orgnih.gov |
| Streptococcus pneumoniae sChoK | LDH/PK and Colorimetric Enzymatic Assays | IC50 | 0.5 μM | researchgate.netresearchgate.net |
| Streptococcus pneumoniae | Culture Assay | Minimum Inhibitory Concentration (MIC) | 0.4 μM | researchgate.netmedchemexpress.com |
| Streptococcus pneumoniae | Culture Assay | Minimum Lethal Concentration (MLC) | 1.6 μM | researchgate.netmedchemexpress.com |
| Human Recombinant ChoKα | Enzymatic Assay | IC50 | 1 μM | caymanchem.commedchemexpress.com |
| Human Recombinant ChoKβ | Enzymatic Assay | IC50 | >50 μM | caymanchem.commedchemexpress.com |
| Plasmodium falciparum | In vitro culture | Effect on Parasitemia | Significantly reduced | researchgate.netasm.orgnih.govnih.gov |
| Plasmodium falciparum | In vitro culture | Effect on Intraerythrocytic Development | Blocked | researchgate.netasm.orgnih.govnih.gov |
| Cancer Cell Lines (various) | In vitro antiproliferative activity (e.g., MTT) | IC50 range | 1.3-7.1 μM (72 hours) | medchemexpress.com |
| Non-tumorigenic Cells | In vitro culture | Effect | Reversible cell cycle arrest | sigmaaldrich.comnih.govcaymanchem.com |
| Cancer Cells | Cellular Analysis | Effect | Induces apoptosis via ER stress and CHOP | sigmaaldrich.comnih.govcaymanchem.com |
| Streptococcus pneumoniae | Western Blot | Effect on LTA Production | Dysregulated patterns | researchgate.net |
Induction of Apoptosis in Malignant Cells
This compound has been shown to induce cell death, specifically through apoptosis, in various human cancer cell lines, including those derived from breast, colon, lung, and other tissues. caymanchem.comresearchgate.netmedchemexpress.com This cytotoxic effect appears to be selective for malignant cells, with non-tumorigenic cells exhibiting a different response. caymanchem.comresearchgate.netnih.gov
Prolonged Activation of Endoplasmic Reticulum Stress Response
A key mechanism by which this compound triggers apoptosis in cancer cells is through the prolonged activation of the endoplasmic reticulum (ER) stress response. researchgate.netnih.govresearchgate.netnih.govresearchgate.net The ER is vital for protein synthesis and folding, and its dysfunction leads to a stress response. While a transient ER stress response can be adaptive, exaggerated and persistent stress can initiate apoptotic pathways. nih.govnih.govresearchgate.net Studies have shown that this compound treatment leads to enhanced production of several ER stress markers, including GRP78, protein disulfide isomerase, IRE1α, CHOP, C/EBPβ, and TRB3 in cancer cells. researchgate.netnih.govresearchgate.netnih.govresearchgate.net
C/EBP Homologous Protein (CHOP) Overproduction
Overproduction of C/EBP Homologous Protein (CHOP), a key transcription factor involved in the ER stress response, is a critical mediator of this compound-induced apoptosis in tumor cells. sigmaaldrich.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netsigmaaldrich.com CHOP upregulation is a consistent finding following treatment with this compound in various cancer cell lines. nih.govresearchgate.netnih.gov Research indicates that silencing CHOP expression significantly reduces the levels of other ER stress proteins like C/EBPβ, ATF3, and GRP78, and importantly, abrogates the apoptosis induced by this compound. researchgate.netnih.govresearchgate.netnih.gov This highlights the central role of CHOP in maintaining the exacerbated ER stress response and transmitting the pro-apoptotic signal in malignant cells treated with this compound. researchgate.netnih.govresearchgate.netnih.gov The induction of ER stress and CHOP overproduction by this compound is suggested to be linked to a change in the conformation of the ChoKα protein upon binding with the inhibitor. researchgate.netnih.govresearchgate.netnih.gov
Selective Cell Cycle Modulation in Non-Tumorigenic Cells
In contrast to its cytotoxic effects on cancer cells, this compound induces a reversible cell cycle arrest in non-tumorigenic cells. mdpi.comcaymanchem.comresearchgate.netnih.govnih.gov Studies using immortalized non-tumorigenic mammary cells (MCF10A) and normal derived colon mucosa primary cells have shown that ChoKα inhibition by this compound slows down cell growth, indicative of cell cycle arrest, rather than inducing cell death. nih.gov This differential effect suggests a degree of selectivity in this compound's action between normal and transformed cells. caymanchem.comresearchgate.netnih.govnih.gov
Effects on Intraerythrocytic Development and Parasite Maturation in Plasmodium falciparum
This compound has demonstrated antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.comresearchgate.netasm.orgresearchgate.netnih.govnih.govasm.orgebi.ac.uk It inhibits the choline kinase of P. falciparum (p.f.-ChoK), an enzyme essential for the parasite's growth and survival. mdpi.comresearchgate.netasm.orgresearchgate.netnih.govnih.govasm.org Studies have shown that this compound significantly reduces parasitemia and leads to the accumulation of trophozoites and schizonts within red blood cells. researchgate.netasm.orgresearchgate.netnih.govnih.gov This indicates that this compound blocks the intraerythrocytic development of the parasite and interferes with its maturation stage, potentially impacting parasite egress or invasion of new red blood cells. researchgate.netasm.orgresearchgate.netnih.govnih.gov The mechanism of inhibition of p.f.-ChoK by this compound appears to be novel and synergistic with respect to both choline and ATP, potentially involving trapping the enzyme in a phosphorylated intermediate state. researchgate.netasm.orgresearchgate.netnih.govnih.govasm.org
Influence on Bacterial Cell Wall Integrity and Autolysis
Choline kinase is also present in various bacterial species, particularly Gram-positive bacteria like Streptococcus pneumoniae, where it plays a role in the synthesis of teichoic acids, essential components of the cell wall. nih.govnih.govresearchgate.netfrontiersin.org Inhibition of bacterial ChoK by compounds like this compound can affect cell wall integrity. nih.govnih.govresearchgate.netresearchgate.net While some choline kinase inhibitors can interfere with autolytic processes, this compound has been noted to not interfere with the autolytic effects of vancomycin (B549263) in S. pneumoniae. nih.govresearchgate.netresearchgate.net However, studies have shown that this compound can distort the cell wall of S. pneumoniae. nih.govresearchgate.netresearchgate.net The effects on bacterial cell wall integrity and autolysis can vary depending on the specific inhibitor and bacterial species. nih.govresearchgate.netresearchgate.net
Table 1: Minimum Inhibitory and Lethal Concentrations of Choline Kinase Inhibitors against S. pneumoniae R6 Strain
| Drug | MIC (μM) | MLC (μM) |
| HC-3 | 5400 | >2700 |
| MN58b | 10 | 20 |
| This compound | 0.4 | 1.6 |
Note: Data compiled from research findings on the activity of choline kinase inhibitors against Streptococcus pneumoniae R6 strain. nih.govresearchgate.netresearchgate.net
Preclinical Efficacy of Rsm 932a in Disease Models
Antineoplastic Efficacy in Cancer Models
Other Malignant Cell Lines (e.g., bladder, liver, ovary, bone, cervix, kidney, pancreas, melanoma, brain tumors)
In Vivo Antitumoral Activity in Human Xenograft Models
RSM-932A has shown potent in vivo anticancer activity in human xenograft models in mice, exhibiting high efficacy with low toxicity at effective doses. medchemexpress.comglpbio.com Studies have reported significant tumor growth inhibition in these models. For instance, this compound has been shown to lead to 77% tumor growth inhibition in vivo conditions. researchgate.net
Human Colon Adenocarcinoma Xenografts
In human colon adenocarcinoma xenograft models, specifically using HT29 cells injected into nude mice, this compound has demonstrated marked effects. Following multiple intravenous administrations and four weeks of treatment, a significant decrease (40%) in ChoK enzymatic activity and phosphocholine (B91661) (PCho) production was observed in mice xenografts. researchgate.net Furthermore, administration of this compound (also known as TCD-717) to xenograft mice bearing HT29 colon adenocarcinomas resulted in 70% inhibition of tumor growth through the end of treatment. researchgate.net this compound inhibits the growth of HT-29 colon cancer cells in vivo in a mouse xenograft model with an ED50 of 7.5 mg/kg. caymanchem.com
Synergistic Antitumor Regimens
Investigations have explored the potential for synergistic antitumor effects when this compound is combined with conventional chemotherapeutic agents.
Combination with Fluorouracil (5-FU) in Colorectal Cancer Models
Combined treatment with ChoKα inhibitors and 5-fluorouracil (B62378) (5-FU) has demonstrated synergistic effects in colorectal cancer models. nih.gov
Combination with Cisplatin (B142131) in Lung Tumor Models
In human non-small cell lung cancer (NSCLC) H460 xenografts in nude mice, a significant synergistic effect was observed when this compound (TCD-717) was combined with cisplatin. nih.gov This synergistic effect was noted with both sequential and concomitant treatment schedules. nih.gov The combination of cisplatin and this compound led to a greater increase in the activation of the JNK pathway compared to either agent alone, increasing basal levels of p-JNK up to seven-fold induction. nih.gov This suggests that ChoKα inhibitors potentiate the antitumoral efficacy of cisplatin in vivo against NSCLC xenografts. nih.gov
Absence of Cross-Resistance with Conventional Chemotherapeutics
Studies have indicated a lack of significant cross-resistance between this compound and conventional chemotherapeutic drugs like cisplatin, taxol, vinorelbine, and gemcitabine. nih.gov This is consistent with this compound's distinct mechanism of action as a ChoKα inhibitor. nih.gov Cell lines made resistant to this compound showed a significant lack of cross-resistance with cisplatin, further supporting the distinct resistance mechanisms. nih.gov
Antimicrobial Efficacy
This compound has also demonstrated antimicrobial efficacy, particularly against Streptococcus pneumoniae. It inhibits Streptococcus pneumoniae choline (B1196258) kinase (sChoK) with an IC50 of 0.5 μM in enzymatic assays. medchemexpress.comresearchgate.net The minimum inhibitory concentration (MIC) of this compound for S. pneumoniae is 0.4 μM, and the minimum lethal concentration (MLC) is 1.6 μM. medchemexpress.comresearchgate.net this compound has shown in vitro inhibitory activity against the human malaria parasite Plasmodium falciparum in the low nanomolar range and is equally effective against chloroquine-sensitive and chloroquine-resistant strains. asm.orgnih.gov It significantly reduced parasitemia and induced the accumulation of trophozoites and schizonts, suggesting a delay in the parasite maturation stage. asm.orgnih.gov
Here are some interactive data tables summarizing key findings:
Table 1: In Vivo Antitumoral Activity of this compound in Human Colon Adenocarcinoma Xenografts
| Xenograft Model | Treatment Duration | Observed Effect | Citation |
| Human Colon Adenocarcinoma | 4 weeks | 40% decrease in ChoK enzymatic activity and PCho production | researchgate.net |
| HT29 Colon Adenocarcinoma | End of treatment | 70% inhibition of tumor growth | researchgate.net |
| HT-29 Colon Cancer | Not specified | ED50 = 7.5 mg/kg for growth inhibition | caymanchem.com |
Table 2: Synergistic Antitumor Effect of this compound and Cisplatin in NSCLC Xenografts
| Combination Partner | Xenograft Model | Observed Synergism | Effect on JNK Pathway Activation (Fold Induction vs. Basal) | Citation |
| Cisplatin | H460 NSCLC | Significant | Up to seven-fold induction of p-JNK with combination | nih.gov |
Table 3: Antimicrobial Activity of this compound against Streptococcus pneumoniae
| Target | Assay Type | IC50 (μM) | MIC (μM) | MLC (μM) | Citation |
| sChoK | LDH/PK and colorimetric | 0.5 | - | - | medchemexpress.comresearchgate.net |
| S. pneumoniae | Culture assays | - | 0.4 | 1.6 | medchemexpress.comresearchgate.net |
Antiplasmodial Activity Against Plasmodium falciparum
This compound has shown potent antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. nih.govasm.orgnih.gov Its efficacy has been evaluated against different strains of the parasite, highlighting its potential in combating drug-resistant malaria.
Studies have demonstrated that this compound is effective against chloroquine-sensitive strains of Plasmodium falciparum, such as the 3D7 strain. nih.govasm.orgnih.gov The compound exhibits inhibitory activity in the low nanomolar range. For the 3D7 strain, the IC₅₀ value for this compound has been reported as 36.40 ± 8.6 nM. nih.gov This indicates a high level of potency against susceptible parasite lines. This compound's mechanism against P. falciparum involves inhibiting P. falciparum choline kinase (p.f.-ChoK). nih.govasm.orgnih.gov It appears to have a novel mechanism of inhibition and is synergistic with respect to both choline and ATP. nih.govasm.orgnih.gov This synergy and mechanism, potentially trapping p.f.-ChoK in a phosphorylated intermediate state, contribute to its antiplasmodial effect. nih.govasm.orgnih.govresearchgate.net
Importantly, this compound has been found to be equally effective against chloroquine-resistant strains of Plasmodium falciparum, such as the Dd2 strain. nih.govasm.orgnih.gov The inhibitory activity remains in the low nanomolar range, with an IC₅₀ value of 26.50 ± 5.5 nM reported for the Dd2 strain. nih.gov This comparable efficacy against both sensitive and resistant strains suggests that this compound's mechanism of action is distinct from that of chloroquine (B1663885) and is not affected by the resistance mechanisms present in the Dd2 strain. The compound significantly reduced parasitemia in cultures and led to the accumulation of trophozoites and schizonts, indicating a disruption in the parasite's intraerythrocytic development and a delay in maturation. nih.govasm.orgnih.govresearchgate.net
Here is a table summarizing the antiplasmodial efficacy of this compound:
| Plasmodium falciparum Strain | Chloroquine Sensitivity | IC₅₀ (nM) |
| 3D7 | Sensitive | 36.40 ± 8.6 |
| Dd2 | Resistant | 26.50 ± 5.5 |
Efficacy Against Chloroquine-Sensitive Strains
Antibacterial Activity Against Gram-Positive Pathogens (Streptococcus pneumoniae)
Beyond its antiplasmodial effects, this compound has also demonstrated antibacterial activity against Gram-positive pathogens, specifically Streptococcus pneumoniae. medchemexpress.comnih.govresearchgate.netuantwerpen.benih.govoup.com Research has identified Streptococcus pneumoniae choline kinase (sChoK) as a potential drug target, and this compound has been investigated as an inhibitor of this enzyme. researchgate.netnih.gov
In enzymatic assays, this compound was found to inhibit sChoK with an IC₅₀ of 0.5 μM. medchemexpress.comresearchgate.netdntb.gov.ua This indicates potent inhibition of the bacterial choline kinase. Furthermore, in culture assays, the minimum inhibitory concentration (MIC) of this compound for S. pneumoniae was determined to be 0.4 μM, and the minimum lethal concentration (MLC) was 1.6 μM. medchemexpress.comresearchgate.netresearchgate.net These values suggest that this compound can effectively inhibit the growth and lead to the death of S. pneumoniae cells at relatively low concentrations. The mechanism of action against S. pneumoniae is described as bacteriostatic, interfering with sChoK activity. researchgate.net
Here is a table summarizing the antibacterial efficacy of this compound against Streptococcus pneumoniae:
| Parameter | Value (μM) |
| sChoK IC₅₀ | 0.5 |
| Minimum Inhibitory Concentration (MIC) | 0.4 |
| Minimum Lethal Concentration (MLC) | 1.6 |
Emerging Therapeutic Applications (e.g., potential in obesity prevention)
The role of choline kinase alpha (ChoKα), the primary target of this compound, extends beyond infectious diseases and cancer, where ChoKα inhibitors have been extensively studied. medchemexpress.comcaymanchem.comnih.gov Emerging research suggests that ChoKα may play a role in metabolic processes, including those related to obesity. researchgate.netnih.gov
Structure Activity Relationships Sar and Compound Design Principles
Overview of Bis-Quinolinium Derivatives as Choline (B1196258) Kinase Inhibitors
Bis-quinolinium compounds are a class of synthetic molecules that have demonstrated potent inhibitory activity against human choline kinase, particularly the ChoKα isoform. researchgate.netugr.esresearchgate.net These molecules typically feature two quinolinium moieties, which are positively charged heterocyclic rings, connected by a flexible or rigid linker. This general architecture is shared with other biscationic inhibitors, such as bis-pyridinium derivatives. researchgate.net The design of these inhibitors is often based on mimicking the natural substrate choline, which also carries a positive charge. researchgate.net Early studies on biscationic compounds, structurally related to Hemicholinium-3 (HC-3), laid the groundwork for the development of more potent and selective ChoK inhibitors. osti.gov
Influence of Molecular Substructures on Inhibitory Potency
The inhibitory potency of bis-quinolinium derivatives, including RSM-932A, is significantly influenced by the design of their molecular substructures, specifically the linker moiety connecting the quinolinium rings and the substituents present on these rings.
Linker Moiety Design and its Impact on Enzymatic Inhibition
The nature and length of the linker connecting the two quinolinium moieties play a crucial role in the enzymatic inhibition of choline kinase. Studies on bis-quinolinium compounds have indicated that the size and lipophilicity of the linker can modulate the interaction between the inhibitor and the enzyme. researchgate.netnih.govmdpi.com
Research has shown that for some series of bis-quinolinium compounds, the enzymatic inhibition is closely related to the size of the linker, with certain linker types, such as the 3,3'-biphenyl moiety, being found to be particularly suitable for potent enzymatic inhibition. researchgate.net While increasing the global and linker lipophilicity can enhance antiproliferative activity, solubility considerations often limit the types of spacers used. mdpi.com The linker is thought to occupy a hydrophobic groove or region within the choline kinase binding site, bridging the two cationic head groups. researchgate.netosti.gov
Substituent Effects on Quinolinium Ring
Substituents on the quinolinium ring also contribute to the inhibitory potency of these compounds. For bis-quinolinium derivatives, studies have explored the impact of various substituents, particularly at position 4 of the quinolinium ring, on their activity. researchgate.netresearchgate.net
Research on a series of bis-quinolinium compounds with electron-releasing groups at position 4 of the quinolinium ring has shown that the electronic effects of these substituents can play a critical function in the ex vivo inhibition of ChoK. researchgate.netresearchgate.net While the precise mechanisms can be influenced by factors such as solvation, the electronic properties of the substituents at this position are important determinants of inhibitory activity. researchgate.net
Comparative Analysis of this compound with Other Choline Kinase Inhibitors (e.g., MN58b, Hemicholinium-3)
This compound has been compared to other known choline kinase inhibitors, notably MN58b and Hemicholinium-3 (HC-3), to understand its relative potency and mechanism of action. These comparisons have been conducted in the context of inhibiting both human and bacterial choline kinases.
Studies have shown that this compound is a potent inhibitor of human ChoKα, with reported IC50 values in the low micromolar to sub-micromolar range. biomol.comcaymanchem.com For instance, this compound has an IC50 of 1 µM for ChoKα, compared to >50 µM for ChoKβ, indicating selectivity for the alpha isoform. biomol.comcaymanchem.com
In comparative studies, this compound has demonstrated significantly higher potency against choline kinase compared to HC-3. For Streptococcus pneumoniae choline kinase (sChoK), this compound had an IC50 of 0.5 µM, while HC-3's IC50 was in the millimolar range (>2700 µM). csic.esfrontiersin.orgijfsab.comresearchgate.net This indicates that this compound is orders of magnitude more potent than HC-3 as a ChoK inhibitor. csic.esfrontiersin.orgijfsab.com HC-3 is known to have high toxicity and blocks choline transport, limiting its clinical use. osti.govunibo.itnih.gov
Comparing this compound with MN58b, another biscationic choline kinase inhibitor, reveals differences in potency and mechanism. For sChoK, this compound (IC50 = 0.5 µM) was found to be significantly more potent than MN58b (IC50 = 150 µM). csic.esresearchgate.net Similarly, against Plasmodium falciparum choline kinase (p.f.-ChoK), this compound (IC50 = 1.75 µM) was more potent than MN58b (IC50 = 106 µM). asm.orgnih.gov
Mechanistic studies suggest that while both MN58b and this compound inhibit choline kinase, their modes of interaction with the enzyme may differ. MN58b has been described as having a competitive mechanism with respect to both choline and ATP in some systems. mdpi.com In contrast, this compound has shown an uncompetitive mechanism with respect to choline and ATP in studies on p.f.-ChoK. mdpi.comasm.org This suggests that this compound may bind to a different site on the enzyme or induce conformational changes that affect substrate binding differently compared to MN58b. asm.org Despite differences in their precise mechanisms and potencies against different choline kinase enzymes, both this compound and MN58b have been characterized as potent inhibitors compared to earlier compounds like HC-3. csic.esfrontiersin.orgijfsab.comresearchgate.net
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Inhibition (vs. Choline & ATP) |
| This compound | Human ChoKα | 1 biomol.comcaymanchem.com | - |
| This compound | Human ChoKβ | >50 biomol.comcaymanchem.com | - |
| This compound | S. pneumoniae ChoK | 0.5 csic.esresearchgate.net | - |
| This compound | P. falciparum ChoK | 1.75 asm.orgnih.gov | Uncompetitive mdpi.comasm.org |
| MN58b | S. pneumoniae ChoK | 150 csic.esresearchgate.net | - |
| MN58b | P. falciparum ChoK | 106 asm.orgnih.gov | Competitive mdpi.com |
| Hemicholinium-3 | S. pneumoniae ChoK | >2700 frontiersin.org | - |
| Hemicholinium-3 | P. falciparum ChoK | 250 asm.orgnih.gov | Antagonistic asm.org |
Synthetic Methodologies for Rsm 932a and Analogues
General Synthetic Strategies for Quinolinium-Based Inhibitors
General synthetic strategies for creating quinolinium-based inhibitors often center on the functionalization and subsequent quaternization of a quinoline (B57606) ring system. The quinoline nucleus can be synthesized or obtained commercially and then modified at various positions to introduce desired functionalities that contribute to inhibitory activity and target binding. A key step in forming the quinolinium salt is the alkylation or quaternization of the nitrogen atom in the quinoline ring mdpi.comrsc.org. This typically involves reacting the nitrogen with an alkylating agent, such as an alkyl halide or a related electrophile, leading to the formation of a positively charged quinolinium species mdpi.comrsc.org.
Analogues of quinolinium inhibitors can be synthesized by varying the substituents on the quinoline ring, modifying the linker connecting two quinolinium units (in the case of bis-quinolinium compounds like RSM-932A), or altering the counterions of the salt. These variations allow for the exploration of structure-activity relationships and the optimization of biological properties.
Key Chemical Transformations and Reaction Pathways in this compound Synthesis
Based on the reported structure of this compound as a bis-quinolinium dibromide biomol.comsigmaaldrich.comcaymanchem.commedchemexpress.com, its synthesis likely involves the construction or functionalization of the quinoline core, the introduction of the (4-chlorophenyl)methylamino substituent at the 4-position of each quinoline ring, and the formation of the bis-quinolinium system linked by a biphenyl-4,4'-diylbis(methylene) bridge.
Key chemical transformations anticipated in the synthesis of this compound include:
Introduction of the amino substituent: The (4-chlorophenyl)methylamino group at the 4-position of the quinoline ring is likely introduced through a nucleophilic substitution reaction or a related coupling strategy involving a suitably functionalized quinoline precursor and 4-chloro-N-methylaniline or a derivative thereof evitachem.com.
Formation of the quinolinium rings: The positive charge on the quinoline nitrogen atoms, forming the quinolinium salts, is established through a quaternization reaction. Given the bis-quinolinium structure linked by a biphenyl-4,4'-diylbis(methylene) unit, this step likely involves the reaction of a nitrogen-containing quinoline precursor with a bifunctional alkylating agent, such as 4,4'-bis(bromomethyl)biphenyl, leading to the formation of the dicationic species mdpi.comrsc.org. The dibromide counterions are consistent with the use of a bromide as the leaving group in the alkylating agent or subsequent counterion exchange biomol.comsigmaaldrich.comcaymanchem.commedchemexpress.com.
Assembly of the bis-quinolinium structure: The synthesis could proceed through a convergent approach where the substituted quinoline units are prepared first and then coupled by the biphenyl-4,4'-diylbis(methylene) linker via the quaternization reaction. Alternatively, a stepwise approach might be employed.
While specific detailed reaction pathways and conditions for the synthesis of this compound are not extensively described in the provided search results, the structural features suggest these fundamental organic transformations are central to its preparation.
Purification and Analytical Characterization Techniques for Novel Analogues
The purification and characterization of this compound and its novel analogues are critical steps to ensure the identity, purity, and structural integrity of the synthesized compounds. Standard techniques in organic chemistry are employed for this purpose rroij.comwikipedia.orgroyalsocietypublishing.orgacs.orgonlineorganicchemistrytutor.com.
Purification methods commonly used for organic compounds, including quinolinium salts, involve chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for separating the desired product from impurities and assessing its purity medchemexpress.comroyalsocietypublishing.orgonlineorganicchemistrytutor.com. These techniques can be used in both analytical and preparative scales onlineorganicchemistrytutor.com. Crystallization is another method that can be used to purify solid compounds and obtain crystalline material suitable for further analysis acs.org.
Analytical characterization techniques provide detailed information about the compound's structure and properties. Key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure, confirming the connectivity of atoms, and identifying functional groups rroij.comroyalsocietypublishing.orgonlineorganicchemistrytutor.com. Analysis of chemical shifts, coupling constants, and integration provides comprehensive structural information rroij.com.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound rroij.comonlineorganicchemistrytutor.com. Techniques like LC-MS combine separation and mass analysis, which is useful for analyzing complex reaction mixtures and confirming the molecular weight of the purified product medchemexpress.comroyalsocietypublishing.orgonlineorganicchemistrytutor.com. High-resolution mass spectrometry (HRMS) can provide more precise mass measurements to confirm the molecular formula acs.org.
Elemental Analysis: Elemental analysis determines the percentage composition of elements (e.g., carbon, hydrogen, nitrogen, chlorine, bromine) in the purified compound royalsocietypublishing.orgacs.orgonlineorganicchemistrytutor.com. This data is compared to the calculated values for the proposed molecular formula to confirm purity and composition royalsocietypublishing.orgacs.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to analyze compounds with conjugated systems, like the quinoline rings in this compound, and can be used to monitor reactions caymanchem.comrroij.com.
Melting Point Analysis: For crystalline solids, the melting point provides an indication of purity acs.org.
X-ray Crystallography: If suitable crystals can be obtained, X-ray crystallography can provide a definitive three-dimensional structure of the molecule royalsocietypublishing.org.
These analytical techniques, often used in combination, provide unequivocal support for the successful synthesis and characterization of this compound and its novel analogues royalsocietypublishing.orgacs.org.
Advanced Research Methodologies and Assays Employed in Rsm 932a Studies
Enzymatic Activity Assays for Choline (B1196258) Kinase
Enzymatic assays are fundamental to understanding the direct interaction between RSM-932A and its primary target, choline kinase (ChoK). These assays measure the enzyme's activity in the presence and absence of the inhibitor, allowing for the determination of inhibition potency, typically expressed as an IC50 value.
Spectrophotometric and Radiometric Assays (e.g., LDH/PK, Colorimetric Assays)
Spectrophotometric and radiometric methods are commonly employed to quantify choline kinase activity. The pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled enzymatic reporter system is a spectrophotometric method used in steady-state enzymatic reactions with purified recombinant Plasmodium falciparum choline kinase (p.f.-ChoK) to assess the efficacy of inhibitors like this compound. nih.gov This system indirectly measures ATP consumption or ADP production, which are products of the choline kinase reaction, by coupling them to reactions that can be monitored spectrophotometrically.
Colorimetric assays have also been developed and applied to measure ChoK enzymatic activity in cell extracts and determine the IC50 values of inhibitors such as this compound. researchgate.net For instance, a charcoal-triiodide combination colorimetric method was used to study the inhibitory effect of this compound on Streptococcus pneumoniae choline kinase (sChoK) by measuring choline production. ijfsab.com It was noted that in a dual choline/phosphocholine (B91661) colorimetric method, this compound activity could only be assessed using the triiodide quantification of choline due to interference from the solvent (DMSO) with the MBD dye used for phosphocholine detection. ijfsab.com
These assays have demonstrated that this compound is a potent inhibitor of choline kinase enzymes from different species. This compound inhibits Streptococcus pneumoniae choline kinase (sChoK) with an IC50 of 0.5 μM in LDH/PK and colorimetric enzymatic assays. medchemexpress.commedchemexpress.com Against Plasmodium falciparum choline kinase (p.f.-ChoK), this compound showed an IC50 of 1.75 μM in a steady-state reaction where the choline concentration was equivalent to its Km. nih.govmedchemexpress.com Furthermore, this compound acts as a specific inhibitor of human recombinant ChoKα with an IC50 of 1 μM, while its activity against ChoKβ is significantly lower, with an IC50 of 33 μM. medchemexpress.comambeed.comcaymanchem.combioscience.co.uk
Table 1: Enzymatic Inhibition Potency of this compound
| Enzyme Source | Assay Method(s) | IC50 (μM) | Citation |
| Streptococcus pneumoniae ChoK | LDH/PK, Colorimetric | 0.5 | medchemexpress.commedchemexpress.com |
| Plasmodium falciparum ChoK | Steady-state (Choline at Km) | 1.75 | nih.govmedchemexpress.com |
| Human Recombinant ChoKα | Not specified in detail | 1 | medchemexpress.comcaymanchem.combioscience.co.uk |
| Human Recombinant ChoKβ | Not specified in detail | 33 | medchemexpress.comcaymanchem.combioscience.co.uk |
Thin-Layer Chromatography for Enzymatic Product Analysis
Thin-layer chromatography (TLC) is a technique used to separate and analyze the products of enzymatic reactions. In the context of choline kinase studies, TLC has been utilized to visualize the conversion of choline to phosphocholine (PCho) and assess the extent of enzyme inhibition by compounds like this compound. nih.govresearchgate.netresearchgate.net
In TLC analysis of enzymatic reactions involving recombinant p.f.-ChoK and human ChoK inhibitors, including this compound, the separation of substrates and products on a thin layer plate allows for their detection. nih.govresearchgate.netresearchgate.net Typically, in these assays, the lower bands observed on the chromatogram represent unconverted choline, while the upper bands correspond to the enzymatic product, phosphocholine. researchgate.netresearchgate.net By comparing the intensity of the phosphocholine band in the presence of an inhibitor versus a control reaction without the inhibitor, the inhibitory effect can be qualitatively and semi-quantitatively assessed. Radiometric detection can be coupled with TLC by using radioactively labeled choline ([methyl-14C]choline chloride) as a substrate, separating the labeled choline and phosphocholine by TLC, and then quantifying the radioactivity associated with PCho using a liquid scintillation counter. mdpi.com This provides a sensitive method for determining enzyme activity and inhibition.
Cellular Proliferation and Viability Assays (e.g., MTT Assay)
Cellular proliferation and viability assays are crucial for evaluating the impact of this compound on cell growth and survival. The MTT assay is a widely used spectrophotometric method for this purpose. rndsystems.com This assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells into purple formazan (B1609692) crystals, which can then be solubilized and quantified spectrophotometrically. The amount of formazan produced is proportional to the number of viable cells.
MTT assays have been extensively used to assess the anti-proliferative and cytotoxic effects of this compound across a broad spectrum of cancer cell lines. This compound has demonstrated potent anti-proliferative activity against numerous tumor-derived cell lines, including those from breast, lung, colon, and other cancers, with reported IC50 values ranging from 1.3 to 7.1 μM after 72 hours of treatment. medchemexpress.com Cytotoxicity against specific cell lines, such as human MDA-MB-468 cells, has been evaluated using the MTT assay after 72 hours. medchemexpress.com
Cell proliferation assays, including the MTT method, have also been employed to study the effects of this compound on colon cancer cell lines (DLD-1, HT29, SW620, HCT116) and a non-tumorigenic cell line (CCD-841). Treatment with this compound at concentrations between 2 and 4 μM for 24 hours was shown to trigger cell death in these cancer cell lines. medchemexpress.com The MTT assay was also used to determine the concentration causing 50% inhibition of cell proliferation (IC50) in NSCLC H460 cells and variants resistant to this compound. csic.esnih.gov Additionally, the MTT assay has been utilized to evaluate the cytotoxic effects of this compound in combination with other agents, such as cisplatin (B142131), in cell lines like H460 and H1299. csic.esnih.gov The MTT proliferation assay has also been performed on non-tumorigenic MCF10A cells and breast cancer cell lines (T47D, MCF7, MDA-MB231) following exposure to this compound. nih.gov
Table 2: Representative Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines (Measured by MTT Assay)
| Cell Line Type | Representative IC50 Range (μM) | Incubation Time (hours) | Citation |
| Various Tumor | 1.3 - 7.1 | 72 | medchemexpress.com |
| HT-29 Colon | 1.15 | Not specified in detail | caymanchem.com |
| NSCLC H460 | Determined in studies | Not specified in detail | csic.esnih.gov |
In Vitro Cell-Based Assays for Specific Biological Effects
Apoptosis Induction Assessment
Assessing apoptosis induction is critical for understanding the mechanism of cell death triggered by this compound. Studies have shown that this compound induces apoptosis specifically in tumor cells. researchgate.netnih.gov This apoptotic effect is mediated, at least in part, through the induction of endoplasmic reticulum (ER) stress and activation of the CHOP signaling pathway in various cancer cell lines, including MDA-MB-231, MCF-7, SW620, and H460. caymanchem.comnih.gov
Methods to assess apoptosis include morphological analysis and detection of apoptotic markers. DAPI staining, a fluorescent nuclear stain, has been used to visualize changes in nuclear morphology characteristic of apoptosis, such as chromatin condensation, the appearance of small and bright nuclei, and the formation of 'apoptotic bodies' in tumor cells treated with ChoK inhibitors like this compound. nih.gov While not explicitly shown for this compound in the provided snippets, studies on compounds with comparable activity have also utilized assays for caspase-3 activation and mitochondrial membrane depolarization, suggesting these might be relevant mechanisms and assessment methods for this compound-induced apoptosis. ugr.es
Cell Cycle Analysis
Cell cycle analysis is performed to determine how this compound affects the progression of cells through different phases of the cell cycle (G0/G1, S, G2/M). This is typically done using flow cytometry with DNA-intercalating dyes like propidium (B1200493) iodide (PI), which stains cellular DNA proportionally to the amount of DNA present. nih.gov
Studies have shown that this compound has a differential effect on the cell cycle in tumor versus non-tumorigenic cells. In non-tumorigenic cells, this compound induces cell cycle arrest. researchgate.netcaymanchem.comnih.gov For instance, in normal epithelial cells like NCM460 and MCF-10A, this compound primarily causes cell cycle arrest, specifically in the G1 phase, without inducing apoptosis. caymanchem.comnih.gov This was observed as a slowing down of cell growth in MCF10A cells treated with this compound, indicative of cell cycle arrest. nih.gov
In contrast, while some cell cycle effects might be observed, the predominant outcome in tumor cells treated with effective concentrations of this compound is the induction of cell death via apoptosis, rather than a stable cell cycle arrest. researchgate.netnih.gov Flow cytometry analysis using propidium iodide has been instrumental in demonstrating this differential effect, showing G1 arrest in non-tumorigenic cells and cell death in tumor cell lines such as T47D, MDA-MB231, and MCF7. nih.gov Flow cytometry has also been used in combination studies with this compound to analyze cell cycle distribution and assess the synergistic effects on cell death. csic.esnih.gov The fractions of cells in the different cell cycle phases (G0-G1, S, and G2-M), as well as the apoptotic population, can be analyzed using specialized software following flow cytometry. nih.gov
Endoplasmic Reticulum Stress Marker Analysis
Studies investigating the cellular effects of this compound have included the analysis of endoplasmic reticulum (ER) stress markers. Research has demonstrated that choline kinase inhibitors, including this compound (also known as TCD-717), can significantly increase the levels of ER stress proteins in cancer cells. guidetopharmacology.org A key marker evaluated in this context is CHOP (C/EBP Homologous Protein), a transcription factor upregulated during ER stress that plays a role in activating pro-apoptotic pathways. guidetopharmacology.org The observation that this compound increases ER stress proteins like CHOP suggests that the induction of ER stress is a mechanism contributing to the compound's effects on cancer cells. guidetopharmacology.org This highlights ER stress marker analysis as a relevant assay for understanding the cellular response to this compound.
In Vivo Preclinical Models and Evaluation Techniques
In vivo preclinical studies are crucial for evaluating the efficacy and effects of this compound in a complex biological setting. These studies often utilize animal models to assess tumor response and metabolic changes.
Xenograft Models in Immunodeficient Mice
Xenograft models, typically established in immunodeficient mice, are a standard tool in preclinical oncology research to evaluate the in vivo activity of potential therapeutic agents like this compound. These models involve implanting human cancer cells into mice, allowing researchers to study tumor growth and the effects of treatment on these tumors. guidetopharmacology.orgnih.gov Studies using xenograft models have been employed to assess the tumor growth inhibitory effects of this compound (TCD-717). guidetopharmacology.orgnih.gov For example, administration of TCD-717 to xenograft mice bearing HT29 colon adenocarcinomas demonstrated significant inhibition of tumor growth. nih.gov These models provide valuable data on the in vivo efficacy of this compound and its impact on tumor progression.
Imaging Techniques for Target Engagement and Tumor Response Assessment
Imaging techniques play a vital role in non-invasively assessing the effects of this compound in vivo, providing insights into target engagement and tumor response. Magnetic Resonance Spectroscopy (MRS), particularly 1H-MRS, is a prominent technique used to evaluate metabolic changes in cancer cells and tumors. Since this compound targets choline kinase alpha, which is involved in choline metabolism, MRS is particularly useful for monitoring changes in choline-containing metabolites like phosphocholine and total choline (tCho). These metabolic changes can serve as biomarkers of target engagement and treatment response. For instance, MRS has been used to observe a decrease in tumor choline levels following the administration of TCD-717 (this compound) in xenograft models. nih.gov Choline PET is another imaging modality used to assess choline metabolism in cancer, which can be relevant in the context of evaluating CHKA inhibitors.
Assessment of Metabolite Levels (e.g., Phosphocholine)
The assessment of metabolite levels, particularly those related to choline metabolism, is a critical aspect of studying this compound due to its mechanism of action as a choline kinase alpha inhibitor. Choline kinase catalyzes the phosphorylation of choline to produce phosphocholine, a key step in the synthesis of phosphatidylcholine, a major component of cell membranes. Increased levels of phosphocholine and total choline are often observed in cancer cells and are considered markers of altered lipid metabolism in tumors. Techniques such as Magnetic Resonance Spectroscopy (MRS) are widely used to quantify these metabolite levels in both in vitro and in vivo settings. Studies have shown that treatment with this compound can lead to a reduction in tumor choline levels, consistent with its inhibitory effect on choline kinase alpha. nih.gov This assessment of metabolite levels provides direct evidence of the biochemical impact of this compound.
Mechanistic Characterization Techniques
Understanding the precise mechanism by which this compound interacts with its target enzyme, choline kinase, involves detailed mechanistic characterization techniques.
Stable Isotope Labeling for Metabolic Pathway Tracing
Stable isotope labeling is a powerful technique utilized in metabolic research to trace the fate of specific atoms through biochemical pathways, providing insights into nutrient utilization and biosynthesis. mdpi.comspringernature.com In studies involving this compound, this methodology has been applied to investigate its impact on choline metabolism. By using stable isotopes, researchers have demonstrated that phosphocholine and phosphatidylcholine biosynthesis, key processes in the CDP-choline pathway catalyzed by CHKA, are significantly affected. dntb.gov.uaresearchgate.net For instance, studies have shown that inhibiting CHKA with compounds like this compound can limit choline metabolism in vivo. dntb.gov.ua Stable isotope tracing has revealed elevated phosphocholine and phosphatidylcholine synthesis in certain cellular contexts, which was subsequently shown to decrease upon pharmacological inhibition of CHKA by this compound. researchgate.net This approach allows for the qualitative assessment of the origin and relative production rates of downstream metabolites, offering valuable information on how genetic alterations or specific perturbations, such as treatment with this compound, influence metabolic pathways. springernature.com
Structural Biology Approaches (e.g., computational modeling for binding site analysis)
Structural biology approaches have been instrumental in understanding the interaction between this compound and its molecular target, Choline Kinase Alpha. These methods aim to determine the three-dimensional structure of biomolecules and their complexes, providing insights into the molecular basis of their function and interaction. stanford.edunih.gov X-ray crystallography, a key technique in structural biology, has been used to analyze the complex formed between CHKA and inhibitors like this compound (also known as TCD-717). researchgate.net This structural analysis revealed a unique binding mode for this compound. researchgate.netresearchgate.net Unlike some previously characterized CHKA inhibitors that bind directly in the choline or ATP pockets, this compound has been shown to bind in a proximal but novel location near the surface of the enzyme. researchgate.netresearchgate.net This distinct binding site suggests a novel mechanism of inhibition for this compound. researchgate.netasm.org Computational modeling is often used in conjunction with experimental structural data to further analyze binding interactions, predict binding affinities, and guide the design of modified compounds. stanford.edunih.govnih.gov While specific details of de novo computational modeling for predicting this compound's binding site prior to experimental determination are not extensively detailed in the provided information, the experimental structural data obtained (e.g., via crystallography) is typically analyzed and interpreted using computational tools to understand the molecular interactions at the binding interface. The identification of this novel binding site through structural analysis provides crucial information for understanding this compound's specificity and potent activity. researchgate.netresearchgate.net
Molecular Interaction Assays
Molecular interaction assays are fundamental for quantifying the binding affinity and inhibitory potency of a compound like this compound towards its target enzyme, CHKA. Enzymatic assays are commonly employed to measure the effect of inhibitors on enzyme activity. For this compound, various enzymatic assays, including LDH/PK and colorimetric enzymatic assays, have been used to determine its half-maximal inhibitory concentration (IC50) against choline kinase. researchgate.netasm.orgmedchemexpress.com These assays have demonstrated that this compound is a potent inhibitor of human recombinant CHKA, with reported IC50 values in the low micromolar to sub-micromolar range depending on the specific assay conditions and enzyme source (e.g., human or bacterial). researchgate.netasm.orgmedchemexpress.com For instance, studies have reported IC50 values of 1 µM for human recombinant CHKA and 33 µM for human ChoKβ, indicating a degree of selectivity for the alpha isoform. medchemexpress.com Against Streptococcus pneumoniae choline kinase, an IC50 of 0.5 µM was determined using LDH/PK and colorimetric enzymatic assays. researchgate.netmedchemexpress.com Steady-state reaction assays have also been used, yielding an IC50 of 1.75 µM for this compound when the choline concentration was equivalent to its Km. asm.orgmedchemexpress.com These molecular interaction assays provide quantitative data on the efficacy of this compound as a choline kinase inhibitor. Other techniques such as co-precipitation assays and surface plasmon resonance are also used in the broader study of choline kinase alpha interactions, providing further avenues to explore molecular binding events. osti.gov
Future Directions and Therapeutic Perspectives of Rsm 932a Research
Exploration of RSM-932A in Other Disease Models and Therapeutic Areas
Beyond its established activity in various cancers, the potential of this compound is being investigated in several other disease contexts. Choline (B1196258) kinase alpha is upregulated in numerous tumor types, including breast, lung, bladder, colorectal, prostate, ovary, and liver cancers, making it a promising target in oncology. nih.gov Preclinical studies have shown this compound to be potent against a wide variety of tumor-derived cell lines. medchemexpress.comglpbio.com
Emerging research highlights the potential of ChoK inhibitors, including this compound, in treating infectious diseases. Specifically, this compound has shown promise as an antibiotic against Gram-positive bacteria, demonstrating significantly higher potency against Streptococcus pneumoniae compared to earlier inhibitors like HC-3. researchgate.netresearchgate.netffhdj.comfrontiersin.org This suggests a potential application in combating bacterial infections, particularly in the face of rising antibiotic resistance.
Furthermore, this compound is being explored for its activity against parasitic diseases, such as malaria caused by Plasmodium falciparum. researchgate.netfrontiersin.orgffhdj.comfrontiersin.orgmdpi.com The repurposing of human ChoK inhibitors like this compound for anti-parasitic applications is considered effective due to the conserved structure of the choline kinase active site across species. mdpi.com
The therapeutic scope of ChoKα inhibitors is also being investigated in autoimmune diseases, such as rheumatoid arthritis, and various inflammatory conditions. frontiersin.orgffhdj.comfrontiersin.org While specific detailed findings for this compound in these areas may be limited in the currently available information, the broader class of ChoK inhibitors is being explored for these applications.
More recently, a novel perspective proposes that ChoKα inhibitors could serve as prophylactic treatments for obesity. frontiersin.orgresearchgate.net Preliminary evidence suggests that inhibiting ChoKα may block the differentiation of adipocytic cells and attenuate lipogenesis, supporting this potential new application. frontiersin.org
Development of Next-Generation Choline Kinase Inhibitors based on this compound Scaffold
This compound, a bis-quinolinium derivative, represents an advancement over earlier ChoK inhibitors like the bis-pyridinium MN58b, which itself was developed from modifications of Hemicholinium-3. mdpi.commdpi.com The success of this compound, being the first ChoKα inhibitor to enter Phase I clinical trials, underscores the potential of its structural scaffold for further development. researchgate.netresearchgate.netmdpi.com
The unique binding site of this compound, distinct from the conventional choline or ATP binding pockets, provides a valuable basis for the rational design of next-generation inhibitors with potentially improved properties. researchgate.netresearchgate.net Research efforts are focused on synthesizing new compounds based on the chemical structures of existing potent inhibitors to enhance their therapeutic profiles. mdpi.com Structure-activity relationship (SAR) studies are crucial in this process to understand how structural modifications impact potency, selectivity, and pharmacokinetic properties. mdpi.com The aim is to develop inhibitors with enhanced efficacy and potentially reduced off-target effects.
Strategies for Enhancing Target Specificity and Inhibitor Potency
Enhancing the target specificity and inhibitor potency of ChoKα inhibitors like this compound is a key area of ongoing research. This compound has already demonstrated high specificity for ChoKα over ChoKβ. medchemexpress.comchemicalbook.com Its distinct binding site is believed to contribute to this specificity. researchgate.netresearchgate.net
To further improve the therapeutic index, strategies such as prodrug approaches and receptor-targeted delivery are being explored for ChoKα inhibitors. mdpi.com These strategies aim to control the release or delivery of the inhibitor specifically to target tissues, potentially reducing exposure to healthy cells and minimizing off-target accumulation and toxicity. For instance, modifying inhibitors to be cleaved by enzymes overexpressed in tumor cells or conjugating them to ligands that bind to receptors on target cells are approaches being investigated. mdpi.com
In the context of using ChoK inhibitors for bacterial infections, the need for inhibitors that selectively target bacterial ChoK over human ChoK is important to avoid potential side effects. researchgate.netfrontiersin.org Understanding the structural differences between bacterial and human ChoK enzymes can guide the design of more specific inhibitors.
Repurposing of this compound for Non-Oncological Applications
The exploration of this compound and other ChoKα inhibitors in non-oncological applications represents a significant area of future research. As highlighted earlier, the potential use in bacterial infections, parasitic diseases, autoimmune diseases, inflammatory conditions, and obesity demonstrates the broadening perspective on the therapeutic utility of ChoK modulation. researchgate.netresearchgate.netfrontiersin.orgffhdj.comfrontiersin.orgresearchgate.net
Repurposing existing compounds like this compound, which has already undergone some level of preclinical and clinical evaluation (Phase I), can accelerate the development process for new indications. researchgate.netfrontiersin.orgffhdj.comfrontiersin.org The understanding of ChoK's role in various cellular processes beyond phospholipid synthesis, such as neuronal differentiation and lipid control, supports the investigation of its inhibitors in diverse pathologies like Parkinson's disease. csic.es
Integration of this compound into Novel Combination Therapies
Combining this compound with other therapeutic agents is a promising strategy to enhance efficacy and overcome potential resistance mechanisms. Preclinical studies have shown that combining this compound or other ChoKα inhibitors with conventional chemotherapies like cisplatin (B142131) results in synergistic antitumor effects in models of non-small cell lung cancer. nih.govresearchgate.net Similarly, combining ChoKα inhibition with 5-FU has demonstrated potent antitumor activity in colon and breast cancer cells. csic.es
Beyond chemotherapy, integrating ChoKα inhibitors into other novel combination regimens is being explored. For example, the combination of ChoKα inhibition with hyperthermia, facilitated by targeted delivery using magnetic nanocarriers, is being investigated as a potential combined chemo-hyperthermia therapy. mdpi.com These approaches aim to leverage the distinct mechanisms of action of different therapies to achieve a more robust and durable response. The rationale for such combinations often stems from the role of ChoKα in fundamental cellular processes like metabolism and proliferation, which can be exploited to enhance the effects of other cytotoxic or targeted agents.
Q & A
Q. What is the primary mechanism of action of RSM-932A in targeting cancer cell lipid metabolism?
this compound selectively inhibits choline kinase alpha (ChoKα), an enzyme critical for phosphatidylcholine (PC) synthesis, a major component of cancer cell membranes. By binding to ChoKα, this compound disrupts the enzyme’s activity, leading to reduced PC levels and subsequent endoplasmic reticulum (ER) stress, which triggers apoptosis in tumor cells. This mechanism is supported by in vitro studies showing IC50 values of 1.15 ± 0.14 μM against HT-29 colon cancer cells and in vivo efficacy in xenograft models .
Q. What experimental models are commonly used to validate this compound’s antitumor activity?
Preclinical studies employ:
- In vitro models : Tumor-derived cell lines (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer) treated with this compound for 72 hours to determine IC50 values and apoptosis markers via CHOP signaling pathways .
- In vivo models : Nude mice subcutaneously inoculated with HT-29 cells, treated intravenously with this compound (7.5 mg/kg dissolved in DMSO). Tumor growth inhibition (77%) and low toxicity profiles are monitored .
Q. How does this compound exhibit selectivity between cancerous and normal cells?
this compound induces apoptosis in cancer cells via ER stress but causes only cell cycle arrest in normal epithelial cells (e.g., MCF-10A, NCM460). This selectivity is attributed to differential lipid metabolism dependency: cancer cells rely heavily on ChoKα for membrane biosynthesis, whereas normal cells utilize alternative pathways .
Advanced Research Questions
Q. What methodological challenges arise in quantifying this compound’s synergistic effects with ATP/choline-targeting compounds?
this compound’s novel inhibition mechanism involves trapping ChoKα in a phosphorylated intermediate state, which synergizes with ATP and choline pathway inhibitors. Researchers must:
Q. How can contradictory data on this compound’s toxicity in preclinical models be resolved?
While this compound shows low toxicity in murine xenografts (ED50 = 7.5 mg/kg), dose-dependent cytotoxicity in normal cells may occur at higher concentrations. To address this:
- Conduct dose-escalation studies with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution).
- Compare toxicity thresholds across species using organoid models or humanized mouse systems .
Q. What experimental protocols optimize this compound’s stability and bioavailability in in vivo studies?
Q. How do structural modifications of this compound influence its inhibitory potency against ChoKα isoforms (α vs. β)?
this compound exhibits >50-fold selectivity for ChoKα (IC50 = 1 μM) over ChoKβ (IC50 >50 μM). Computational docking studies reveal that its brominated aromatic rings and chloro-substituents enhance binding affinity to ChoKα’s ATP pocket. Mutagenesis of ChoKα’s Lys100 and Asp306 residues reduces inhibitory efficacy, confirming target specificity .
Methodological Resources
- Data Analysis : For IC50/EC50 calculations, use nonlinear regression models (e.g., GraphPad Prism) with Hill slope adjustments .
- Toxicity Profiling : Employ flow cytometry for apoptosis/necrosis differentiation (Annexin V/PI staining) and RNA-seq to assess ER stress markers (e.g., ATF4, XBP1 splicing) .
- Synergy Validation : Reference the Antimicrob Agents Chemother (2013) protocol for isobologram-based synergy quantification in Plasmodium falciparum models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
